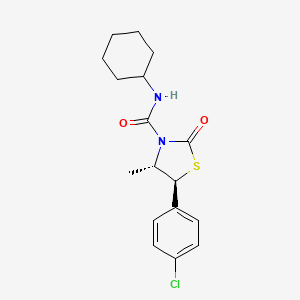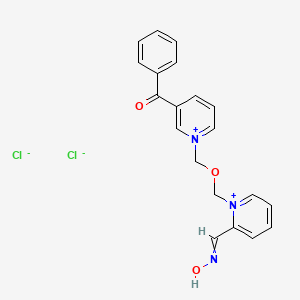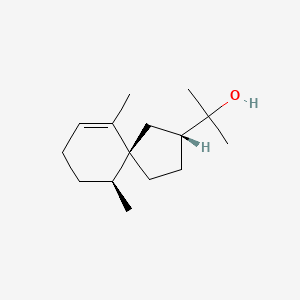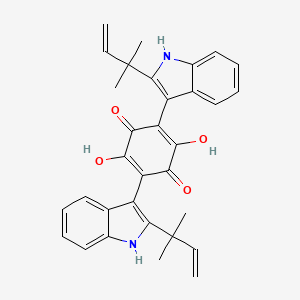
Hmn-214
Overview
Description
HMN-214 is a novel oral stilbene derivative that acts as a prodrug of HMN-176. It is known for its potent antitumor activity, particularly through its interaction with polo-like kinase-1, a serine/threonine kinase that regulates critical mitotic events . This compound has been studied for its potential in treating various cancers, including prostate and pancreatic cancers .
Mechanism of Action
Target of Action
HMN-214 is known to primarily target Polo-like kinase 1 (PLK1) . PLK1 is an essential cell cycle mitotic kinase component that plays a crucial role in cell cycle progression . It has been reported to be involved in various cancers, including neuroblastoma (NB) . PLK1 also regulates G2/M transition, chromosomal segregation, spindle assembly maturation, and mitotic exit .
Mode of Action
This compound is a prodrug of HMN-176 and is known to selectively interfere with PLK1 function . Furthermore, this compound has been shown to significantly inhibit cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 .
Biochemical Pathways
This compound obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 . This leads to a significant inhibition of NB proliferation and colony formation in both MYCN-amplified and -nonamplified cell lines in a dose-dependent manner .
Pharmacokinetics
This compound is an orally bioavailable prodrug of HMN-176 . There was no accumulation of HMN-176, the metabolite of this compound, with repeated dosing .
Result of Action
This compound has been shown to restore chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y . It significantly suppresses the expression of the multidrug resistance gene (MDR1) in a mouse xenograft model implanted with an Adriamycin-resistant cell line . Furthermore, this compound induces apoptosis and significantly inhibits spheroid tumor mass and growth in a dose-dependent manner .
Action Environment
The action of this compound can be influenced by the tumor environment. For instance, in a mouse xenograft model implanted with an Adriamycin-resistant cell line, this compound was able to suppress the expression of MDR1 mRNA when administered orally . This suggests that the route of administration and the presence of drug-resistant cells in the tumor environment can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMN-214 involves a Wittig reaction between 2-nitrobenzyltriphenylphosphonium bromide and pyridine-4-carboxaldehyde, resulting in an olefin adduct. The nitro group is then reduced using tin(II) chloride, and the desired E-isomer is isolated by fractional crystallization .
Industrial Production Methods
For industrial production, this compound is prepared as a suspension by finely grinding the compound and suspending it in a 0.5% methylcellulose 4000 solution to make a 3 mg/ml suspension .
Chemical Reactions Analysis
Types of Reactions
HMN-214 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Tin(II) chloride is used for the reduction of the nitro group in the synthesis process.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major product formed from the reduction of this compound is HMN-176, which is the active metabolite with potent antitumor activity .
Scientific Research Applications
HMN-214 has been extensively studied for its applications in cancer research. It has shown significant antitumor activity in various human tumor xenografts, including gastric, breast, lung, pancreas, prostate, and colorectal cancers . Additionally, this compound has been found to inhibit cell cycle progression and induce apoptosis in neuroblastoma cells . Its ability to target polo-like kinase-1 makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
HMN-176: The active metabolite of HMN-214, known for its potent antitumor activity.
ON-01910: Another compound that inhibits tubulin polymerization and has shown antitumor activity.
KX2-391: A compound identified as an inhibitor of tubulin polymerization.
Uniqueness
This compound is unique due to its dual mechanism of action, involving both the inhibition of polo-like kinase-1 and the down-regulation of multidrug resistance gene expression . This makes it a versatile and potent antitumor agent with broad-spectrum activity against various cancers.
Properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHRKSTDPOHEN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025981 | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173529-46-9 | |
| Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HMN 214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HMN-214 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)

![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)






